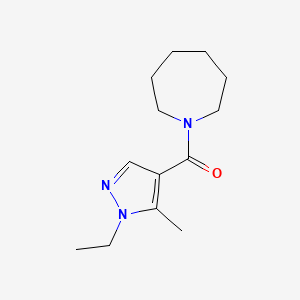
azepan-1-yl(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azepanyl(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanone is a compound that features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-azepanyl(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanone typically involves the formation of the pyrazole ring followed by the introduction of the azepane moiety. Common synthetic routes include:
Cyclization Reactions: Pyrazole rings can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones under acidic or basic conditions.
Nucleophilic Substitution: The azepane moiety can be introduced via nucleophilic substitution reactions, where an appropriate leaving group is replaced by the azepane.
Industrial Production Methods
Industrial production methods for this compound may involve:
Batch Processes: Utilizing batch reactors for the stepwise synthesis of the compound.
Continuous Flow Processes: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Azepanyl(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
1-Azepanyl(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanone has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-azepanyl(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activities.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-5-methyl-1H-pyrazol-4-yl derivatives: Compounds with similar pyrazole structures but different substituents.
Azepane-containing compounds: Molecules featuring the azepane moiety with varying functional groups.
Uniqueness
1-Azepanyl(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanone is unique due to its specific combination of the pyrazole ring and azepane moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H21N3O |
|---|---|
Molecular Weight |
235.33 g/mol |
IUPAC Name |
azepan-1-yl-(1-ethyl-5-methylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C13H21N3O/c1-3-16-11(2)12(10-14-16)13(17)15-8-6-4-5-7-9-15/h10H,3-9H2,1-2H3 |
InChI Key |
QUVFYFLWRDBPCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)N2CCCCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















